molecular formula C38H64NaO49S7 B1674382 Idraparinux CAS No. 162610-17-5

Idraparinux

Número de catálogo: B1674382
Número CAS: 162610-17-5
Peso molecular: 1552.3 g/mol
Clave InChI: LRWRCXOPMFQZNL-QIEZGXCVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Idraparinux is an anticoagulant medication that was in development by Sanofi-Aventis . It is a synthetic pentasaccharide and an antithrombin-dependent inhibitor of activated factor X . It has a similar chemical structure and the same method of action as fondaparinux, but with an elimination half-life about five to six times longer .


Synthesis Analysis

The synthesis of this compound involves the creation of the L-iduronic acid building block, which is crucial for the anticoagulant activity . A modular synthetic pathway has been developed to obtain a series of this compound-analogue pentasaccharides bearing one or two primary sulfonic acid moieties .


Molecular Structure Analysis

The molecular formula of this compound is C38H64O49S7 . It has a molar mass of 1529.3 g/mol .


Physical And Chemical Properties Analysis

This compound shares many of the properties of arixtra but has the added advantage of a highly convenient once-a week dosing regimen . It has a similar chemical structure and the same method of action as fondaparinux, but with an elimination half-life about five to six times longer .

Aplicaciones Científicas De Investigación

Synthesis and Modular Assembly

  • Idraparinux, a fully O-sulfated α-methyl glycoside of the heparin pentasaccharide motif, has been a focal point in research due to its role as an anticoagulant interacting with antithrombin III. Significant advancements have been made in synthesizing this compound through a modular one-pot synthesis process. This approach, utilizing glycosyl phosphate and d-glucuronic acid-containing disaccharide thioglycoside as donor building blocks, presents a more efficient strategy for assembling heparan sulfates with specific sulfation patterns. This novel synthesis method is pivotal in the functional study of such anticoagulants (Dey, Lo, & Wong, 2019).

Anticoagulant Mechanisms and Clinical Applications

  • This compound's role as a specific antithrombin-dependent inhibitor of activated factor Xa is significant in the treatment and prevention of thromboembolic events. Its long-acting nature, owing to its chemical structure, opens up new possibilities for clinical applications, particularly in scenarios where prolonged anticoagulation is necessary. The drug's pharmacokinetics, including its clearance and half-life, have been extensively studied, highlighting its potential in various clinical settings (Veyrat‐Follet et al., 2009).

Development of this compound and Idrabiotaparinux

  • Research has also delved into the development of this compound for anticoagulant therapy, particularlyin its application for patients suffering from venous thromboembolism (VTE) or atrial fibrillation. However, major bleeding events observed during treatment led to the halt of this compound development. This has shifted the focus to Idrabiotaparinux, a derivative with an attached biotin moiety, allowing for neutralization with avidin. This compound is currently under investigation in clinical trials for the prevention of recurrent VTE in patients with acute pulmonary embolism. The future of this drug depends on the safety and efficacy of both the compound and avidin (Harenberg, 2009).

Analyzing Binding Interactions

  • The interaction between this compound and antithrombin (AT) has been a topic of considerable research interest. Studies have shown that this compound binds tightly to AT, significantly enhancing its affinity compared to natural pentasaccharides. This enhancement is largely due to nonionic interactions, underscoring the potential of exploiting these interactions in designing biologically active ligands. Such research is crucial in understanding the molecular mechanics of anticoagulant drugs and developing new therapeutic agents with improved efficacy and specificity (Hjelm & Schedin‐Weiss, 2007).

Mecanismo De Acción

Idraparinux selectively blocks coagulation factor Xa . It is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa .

Safety and Hazards

Clinical trials have revealed that Idraparinux had led to bleeding . The safety outcomes demonstrated that this compound decreased major bleeding rate significantly but had a trend to increase the all cause mortality compared with warfarin .

Propiedades

Idraparinux sodium is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously.

162610-17-5

Fórmula molecular

C38H64NaO49S7

Peso molecular

1552.3 g/mol

Nombre IUPAC

nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1

Clave InChI

LRWRCXOPMFQZNL-QIEZGXCVSA-N

SMILES isomérico

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na]

SMILES

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O

SMILES canónico

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na]

Apariencia

Solid powder

Pictogramas

Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

idraparinux
idraparinux sodium
ORG 34006
ORG-34006
SANORG 34006
SANORG-34006
SR 34006
SR-34006
SR34006

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idraparinux
Reactant of Route 2
Idraparinux
Reactant of Route 3
Idraparinux
Reactant of Route 4
Idraparinux
Reactant of Route 5
Idraparinux
Reactant of Route 6
Idraparinux

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.